molecular formula C13H15N3O2S B2452118 N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 1172897-26-5

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No. B2452118
CAS RN: 1172897-26-5
M. Wt: 277.34
InChI Key: RPNXPPLYTVTLME-UHFFFAOYSA-N
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Description

“N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. It contains a propionamide group (a derivative of propionic acid where the hydroxyl group is replaced by an amide), a methylthio group (a sulfur analog of the methoxy group), and an oxadiazole ring (a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom) .


Synthesis Analysis

While the specific synthesis process for this compound is not available, it might involve the reaction of a 4-(methylthio)benzyl derivative with a 1,3,4-oxadiazol-2-yl propionamide derivative . Please consult with a chemist for accurate synthesis methods.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure could be determined using techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The oxadiazole ring is aromatic and relatively stable. The amide group might undergo hydrolysis under acidic or basic conditions. The methylthio group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, like most amides . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment. It’s important to consult the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-11(17)14-13-16-15-12(18-13)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNXPPLYTVTLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide

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